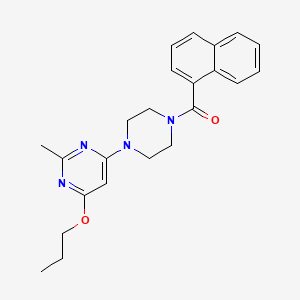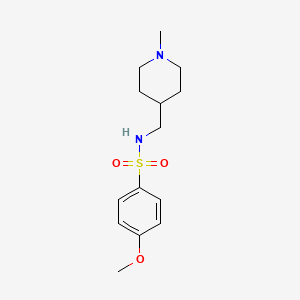![molecular formula C8H9NO3S B2388688 2-[(Thien-2-ylcarbonyl)amino]propanoic acid CAS No. 2163783-67-1](/img/structure/B2388688.png)
2-[(Thien-2-ylcarbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophene-2-carbonylamino)propanoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as furan- and thiophene-2-carbonyl amino acid derivatives, have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a crucial enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a significant role in cellular response to low oxygen conditions .
Mode of Action
While the exact interaction of 2-(thiophene-2-carbonylamino)propanoic acid with its targets is not clearly defined, it’s plausible that it might act similarly to its related compounds. These compounds inhibit FIH-1, thereby preventing the hydroxylation of HIF. This inhibition allows HIF to escape degradation and translocate to the nucleus, where it can activate the transcription of various genes involved in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of FIH-1 and the subsequent stabilization of HIF can affect several biochemical pathways. HIF regulates many genes involved in angiogenesis, cell proliferation, metabolism, and apoptosis. Therefore, the activation of HIF can lead to increased blood vessel formation, altered energy metabolism, and increased cell survival under hypoxic conditions .
Result of Action
The molecular and cellular effects of 2-(thiophene-2-carbonylamino)propanoic acid’s action would likely be related to the effects of HIF activation. This could include promoting cell survival under low oxygen conditions, altering cellular metabolism, and promoting the formation of new blood vessels .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(thiophene-2-carbonylamino)propanoic Acid are largely unexplored. Given its potential to inhibit FIH-1 , it may influence cell function by modulating the cellular response to hypoxia. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level by binding to and inhibiting FIH-1 , thereby influencing the activity of HIF-α and potentially affecting gene expression related to hypoxia response.
Metabolic Pathways
As a carboxylic acid, it may undergo metabolism via conversion to its corresponding coenzyme A derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(thiophene-2-carbonylamino)propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophene-2-carbonylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a hypoxia-inducible factor (HIF) inhibitor, which can protect cells under hypoxic conditions.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Comparison: 2-(Thiophene-2-carbonylamino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thiophene-2-carboxylic acid, which is primarily used as a catalyst, 2-(thiophene-2-carbonylamino)propanoic acid has broader applications in medicine and industry .
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDNMHHSJZLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
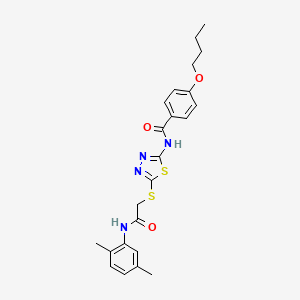
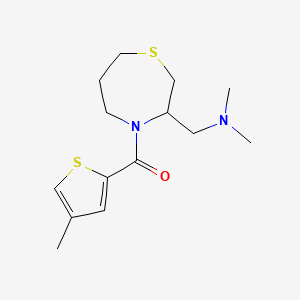
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
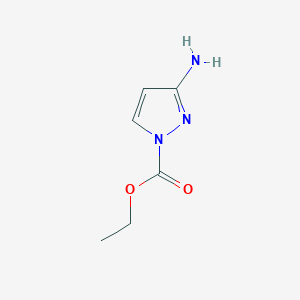


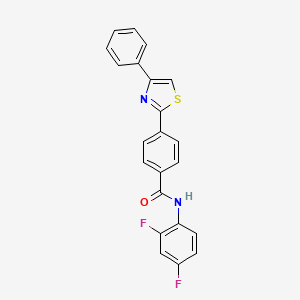
![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2388618.png)
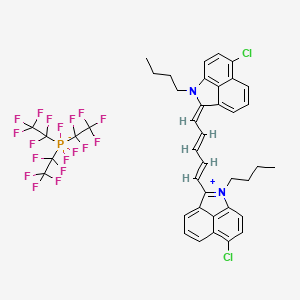
![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)
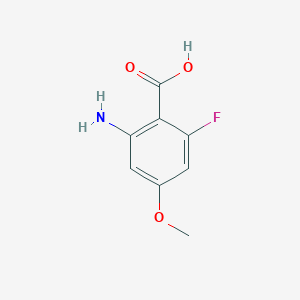
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
